molecular formula C18H18F3N3O B3001601 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 501925-03-7

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B3001601
CAS No.: 501925-03-7
M. Wt: 349.357
InChI Key: YXOVOPYRLUXDHO-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 501925-03-7) is a chemical compound with a molecular formula of C18H18F3N3O and a molecular weight of 349.35 g/mol . This phenylpiperazine-based scaffold is of significant interest in medicinal chemistry and neuroscience research. Piperazine derivatives, particularly those with a trifluoromethylphenyl moiety, are frequently investigated for their interactions with the central nervous system. For instance, the compound 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a well-known serotonergic agent that acts as a receptor agonist and releases serotonin . While the specific biological profile of this compound may differ, its core structure makes it a valuable template for studying neurotransmitter transporters and receptors . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-4-6-15(13-14)22-17(25)24-11-9-23(10-12-24)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOVOPYRLUXDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, a compound with the CAS number 941189-17-9, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a phenyl group and a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties. Its chemical formula is C18H18F3N3OC_{18}H_{18}F_3N_3O.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Specifically, compounds with similar structures have demonstrated significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, in bioassays, certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating their potential as effective antiviral agents in agricultural settings .

Table 1: Antiviral Activity of Piperazine Derivatives Against TMV

CompoundEC50 (μg/mL)Curative Activity (%)
A1618.487.0
A1720.279.1
NNM50.274.5

Anticancer Activity

The anticancer properties of arylpiperazine derivatives, including this compound, have been explored in various cancer models. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, specific derivatives have shown selectivity towards prostate cancer cells, enhancing their potential as targeted therapies .

Table 2: Cytotoxic Effects of Aryl-Piperazine Derivatives on Cancer Cells

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 9DU145 (Prostate)25Cell cycle arrest
Compound 10MCF-7 (Breast)30Apoptosis induction

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antiviral Mechanism : The trifluoromethyl group enhances the interaction of the compound with viral proteins, potentially inhibiting their replication.
  • Anticancer Mechanism : These compounds may modulate signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with serotonin receptors and other targets .

Case Studies

  • Antiviral Efficacy : A study evaluating several piperazine derivatives found that those containing a trifluoromethyl group exhibited enhanced antiviral activity against TMV compared to their non-fluorinated counterparts. This underscores the significance of substituent groups in determining biological efficacy .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain derivatives significantly reduced viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, compound 10 showed a notable reduction in DU145 cell survival rates at concentrations as low as 25 μM .

Scientific Research Applications

Pharmacological Studies

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds.

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant effects. A study demonstrated that the introduction of trifluoromethyl groups can enhance binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound .

Antipsychotic Potential

The compound has also been evaluated for antipsychotic activity. In vitro studies showed that it interacts with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Neuropharmacology

The modulation of neurotransmitter systems is critical for treating neurological disorders. This compound's ability to influence serotonin and dopamine pathways positions it as a candidate for further research in neuropharmacology.

Case Study: Serotonin Receptor Interaction

A study explored the interactions of this compound with serotonin receptors (5-HT). The findings indicated a promising profile for selective serotonin reuptake inhibition, which is beneficial in managing depression and anxiety disorders .

Chemical Biology

In chemical biology, this compound serves as a tool for understanding receptor interactions and signaling pathways. Its unique structure allows researchers to explore modifications that could lead to more effective therapeutic agents.

Case Study: Receptor Binding Affinity

Research conducted on various derivatives of this compound revealed insights into how structural changes affect receptor binding affinity and efficacy, providing valuable data for drug design .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that are of interest in synthetic organic chemistry. Its synthesis can be optimized for large-scale production, making it accessible for further research and development.

Activity TypeDescriptionReference
AntidepressantPotential serotonin receptor modulation
AntipsychoticInteraction with dopamine receptors
Neurotransmitter ModulationInfluences serotonin and dopamine pathways

Table 2: Synthesis Overview

StepReaction TypeYield (%)Conditions
Step 1N-Alkylation80Reflux in ethanol
Step 2Coupling reaction75Room temperature
Final StepPurification90Crystallization from methanol

Comparison with Similar Compounds

Pyridine vs. Phenyl Substituents

  • 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 856189-81-6) :
    • Replaces the phenyl group with a pyridine ring substituted with Cl and CF₃.
    • The pyridine ring introduces nitrogen-mediated hydrogen bonding and altered electronic effects compared to phenyl.
    • Molecular weight: 434.8 g/mol; Formula: C₁₈H₁₅ClF₆N₄O .

Quinazolinone-Methyl Substituents

  • A13–A15 (4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)-N-(Substituted Phenyl)Piperazine-1-Carboxamide): Feature a methyl-linked quinazolinone moiety, adding rigidity and hydrogen-bonding capacity. Melting points: ~197–201°C (e.g., A14: 197.8–200.3°C). ESI-MS confirmed molecular weights (e.g., A14: C₂₂H₂₀F₃N₅O₂, calc. 451.16) .

Heterocyclic Substituents

  • N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide: Piperazine substituted with pyrimidine, enabling π-π stacking and enhanced solubility.

Substituent Variations on the Carboxamide Group

Trifluoromethylphenyl vs. Chlorophenyl

  • N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide :
    • Chlorophenyl substituent (electron-withdrawing but less than CF₃) and ethyl-piperazine.
    • Crystal structure shows a chair conformation for the piperazine ring, with N–H⋯O hydrogen bonding .

Pyrrolidine Carbonyl Substituent

  • 4-Phenyl-N-[3-(Pyrrolidin-1-ylCarbonyl)Phenyl]Piperazine-1-Carboxamide (CAS 1324057-21-7) :
    • Pyrrolidine carbonyl group introduces a tertiary amide, increasing lipophilicity.
    • Molecular weight: 378.5 g/mol; Smiles: O=C(Nc1cccc(C(=O)N2CCCC2)c1)N1CCN(c2ccccc2)CC1 .

Indole-Based Substituents

  • N-(1-(2-Methoxyethyl)-1H-Indol-3-yl)-4-(3-(Trifluoromethyl)Phenyl)Piperazine-1-Carboxamide (CAS 922991-66-0) :
    • Indole moiety with methoxyethyl chain enhances CNS penetration.
    • Molecular weight: 446.5 g/mol; Formula: C₂₃H₂₅F₃N₄O₂ .

Pharmacological and Physicochemical Properties

Melting Points and Solubility

  • Quinazolinone derivatives (A13–A15) exhibit higher melting points (~190–201°C) due to hydrogen-bonding and rigidity .
  • Pyrrolidine carbonyl analogues (e.g., CAS 1324057-21-7) likely have lower melting points due to increased flexibility .

Enzyme Inhibition

  • 4-(1H-Indol-4-yl)-N-[4-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide: IC₅₀ ~100,000 nM for aspartate aminotransferase (AspAT), suggesting moderate potency . The target compound’s CF₃ group may improve binding affinity compared to non-fluorinated analogues.

Q & A

Q. What are the common synthetic routes for 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the piperazine ring via condensation of ethylenediamine with dihaloalkanes under basic conditions .
  • Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions. For example, using 1-(3-trifluoromethylphenyl)piperazine (CAS 15532-75-9) as a precursor .
  • Step 3 : Carboxamide formation by reacting the piperazine intermediate with 4-phenyl isocyanate or via activation with coupling agents like HBTU in THF/Et3N .
  • Purification : Column chromatography (e.g., silica gel with hexanes/EtOAC + 0.25% Et3N) or crystallization .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
Technique Parameters Application Reference
<sup>1</sup>H/<sup>13</sup>C NMR Chemical shifts (δ) for piperazine protons (~2.5–3.5 ppm), carboxamide NH (~8–10 ppm)Structural confirmation
X-ray Crystallography Crystallographic data (e.g., chair conformation of piperazine ring)Absolute stereochemistry
Mass Spectrometry Exact mass (e.g., 365.3 g/mol) and fragmentation patternsMolecular weight validation
HPLC Retention time and peak purity (>95%)Purity assessment

Q. What are the key structural features influencing pharmacological activity?

  • Methodological Answer :
  • Piperazine Core : Facilitates receptor binding via hydrogen bonding and conformational flexibility .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability .
  • Carboxamide Linkage : Critical for interactions with target proteins (e.g., androgen receptor antagonism in YM580 analogs) .
  • Substituent Positioning : 3-(Trifluoromethyl)phenyl at the piperazine N-position optimizes steric and electronic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity .
  • Catalyst Selection : DBU or NaH for deprotonation in substitution reactions .
  • Temperature Control : Mild heating (40–60°C) for carboxamide coupling to avoid decomposition .
  • Scalability : Continuous flow reactors for large-scale synthesis (e.g., 45% yield in automated platforms) .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., J774 macrophages vs. L. donovani promastigotes) and control compounds .
  • Metabolite Profiling : LC-MS to identify active/inactive metabolites that may alter efficacy .
  • Receptor Binding Studies : Competitive assays with radiolabeled ligands (e.g., [<sup>3</sup>H]YM580) to quantify affinity .

Q. What strategies mitigate off-target effects in receptor binding assays?

  • Methodological Answer :
  • Selective Modifications : Introduce bulky substituents (e.g., 4-phenoxybenzamide) to sterically block off-target binding .
  • Computational Docking : Use tools like AutoDock to predict interactions with non-target receptors (e.g., CYP enzymes) .
  • Functional Assays : Measure cAMP levels or calcium flux to distinguish agonism vs. antagonism .

Q. How to design assays evaluating CYP enzyme inhibition?

  • Methodological Answer :
  • Microsomal Incubations : Human liver microsomes + NADPH cofactor, monitor time-dependent inhibition .
  • Fluorometric Substrates : Use probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) for CYP3A4/2D6 .
  • IC50 Determination : Dose-response curves with recombinant CYP isoforms (e.g., IC50 values in low μM range) .

Data Contradiction Analysis

Q. Conflicting reports on androgen receptor antagonism: How to validate efficacy?

  • Methodological Answer :
  • In Vivo Models : Compare prostate weight reduction in castrated vs. intact rats (ED50 = 2.2 mg/kg/day for YM580 analogs) .
  • Transcriptional Assays : Luciferase reporters under AR-responsive promoters (e.g., PSA) .
  • Metabolic Stability : Assess serum testosterone levels to rule out endocrine disruption .

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